molecular formula C20H24N4O5S B11275583 1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)urea

1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)urea

Cat. No.: B11275583
M. Wt: 432.5 g/mol
InChI Key: WGWQJNRFCNMHKI-UHFFFAOYSA-N
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Description

3-[4-(2-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA typically involves multiple steps. The starting materials often include 1,4-dioxa-8-azaspiro[4.5]decane and 2-methoxyphenyl isocyanate. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process might also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.

    2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but lacks the spirocyclic and thiazole components.

Uniqueness

3-[4-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-1,3-THIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA is unique due to its combination of a spirocyclic structure, thiazole ring, and methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C20H24N4O5S/c1-27-16-5-3-2-4-15(16)22-18(26)23-19-21-14(13-30-19)12-17(25)24-8-6-20(7-9-24)28-10-11-29-20/h2-5,13H,6-12H2,1H3,(H2,21,22,23,26)

InChI Key

WGWQJNRFCNMHKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

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